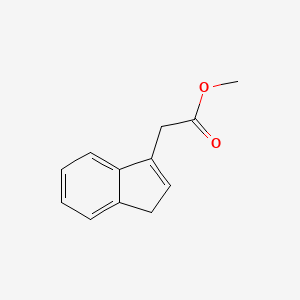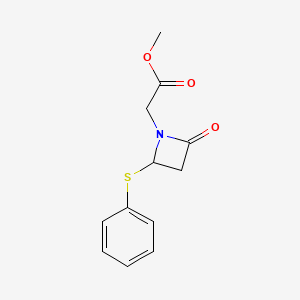
Methyl inden-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl inden-3-ylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system attached to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl inden-3-ylacetate typically involves the esterification of inden-3-ylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl inden-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Inden-3-ylacetic acid or inden-3-ylacetone.
Reduction: Inden-3-ylmethanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Methyl inden-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl inden-3-ylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active inden-3-ylacetic acid, which can then interact with biological targets. The indene ring system can also participate in various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Methyl indol-3-ylacetate: Similar in structure but contains an indole ring instead of an indene ring.
Inden-3-ylacetic acid: The parent acid of methyl inden-3-ylacetate.
Inden-3-ylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ester functional group and indene ring system, which confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
121929-95-1 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 2-(3H-inden-1-yl)acetate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)8-10-7-6-9-4-2-3-5-11(9)10/h2-5,7H,6,8H2,1H3 |
Clave InChI |
PASIDZJGOCPTGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1,4]Diazepan-1-yl-2-nitro-benzoic acid](/img/structure/B8317201.png)





![[4-Fluorophenyl-(2-pyridyl)methyl]piperazine](/img/structure/B8317252.png)







